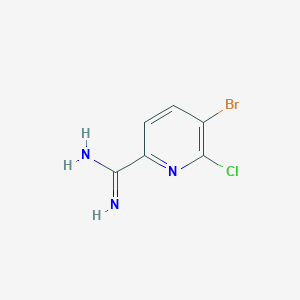

5-Bromo-6-chloropicolinimidamide

Description

Contextualization within Halogenated Picolinimidamide (B1582038) Chemistry

The chemistry of halogenated picolinimidamides is a specialized area of organic synthesis. The introduction of halogen atoms to the picolinimidamide scaffold significantly influences the compound's properties. Halogens can alter the acidity of the imidamide protons, modulate the electron density of the pyridine (B92270) ring, and provide synthetic handles for further functionalization through cross-coupling reactions.

The picolinimidamide moiety itself, a derivative of picolinic acid, is a known chelating agent and a precursor to various biologically active molecules. The presence of halogens can enhance these properties or introduce new ones. For instance, the electronegativity and size of the halogen atoms can impact the compound's ability to bind to metal centers or biological targets.

Significance of the Picolinimidamide Scaffold in Chemical Sciences

The picolinimidamide scaffold, and more broadly the pyridine ring system, is of paramount importance in the chemical sciences. Pyridine and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for interactions with biological macromolecules. nih.govnih.gov

The incorporation of a pyridine moiety can enhance a molecule's metabolic stability, improve its cell permeability, and address protein binding issues, thereby augmenting its pharmacokinetic and pharmacodynamic profiles. nih.gov The value of this scaffold is evidenced by the large number of FDA-approved drugs that contain a pyridine ring. nih.gov Picolinimidamide and its derivatives are also utilized as ligands in coordination chemistry, where they can form stable complexes with a variety of metal ions.

Overview of Research Trajectories for Related Halogenated Pyridine Derivatives

Research into halogenated pyridine derivatives is a vibrant and evolving field. A primary focus is the development of regioselective halogenation methods, as the position of the halogen atom dramatically affects the molecule's properties and subsequent reactivity. chemrxiv.orgnih.gov Traditional electrophilic aromatic substitution reactions on pyridine are often challenging due to the ring's electron-deficient nature and can lead to mixtures of isomers. nih.govchemrxiv.org

To overcome these challenges, synthetic chemists have developed innovative strategies, such as directed ortho-metalation, the use of pyridine N-oxides, and novel phosphine-mediated halogenation techniques. nih.gov These methods allow for the precise installation of halogens at specific positions on the pyridine ring, enabling the synthesis of a diverse array of functionalized building blocks. nih.govnih.gov These halogenated pyridines are invaluable intermediates for creating complex molecules through cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.

The following table provides data on related halogenated pyridine derivatives, illustrating the types of compounds that are part of this research trajectory.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-6-chloronicotinamide | 75291-83-7 | C6H4BrClN2O | 235.47 |

| 5-Bromo-6-chloropicolinic acid | 29241-62-1 | C6H3BrClNO2 | 236.45 |

| Methyl 5-bromo-6-chloronicotinate | 1214353-79-3 | C7H5BrClNO2 | 250.48 |

| 5-Bromo-6-chloro-1H-indazole | 1260382-77-1 | C7H4BrClN2 | 231.48 |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, cyclohexylammonium salt | 144110-43-0 | C14H13BrClNO7·C6H13N | 521.79 |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrClN3 |

|---|---|

Molecular Weight |

234.48 g/mol |

IUPAC Name |

5-bromo-6-chloropyridine-2-carboximidamide |

InChI |

InChI=1S/C6H5BrClN3/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2H,(H3,9,10) |

InChI Key |

BNRKRLJIVUOOTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Bromo 6 Chloropicolinimidamide

De Novo Synthesis Pathways to the Picolinimidamide (B1582038) Core

De novo synthesis focuses on the systematic construction of the target molecule, beginning with the formation of a suitably substituted pyridine (B92270) ring, followed by the introduction of the requisite functional groups.

Preparation of Halogenated Pyridine Precursors

The initial and critical phase in the synthesis of 5-Bromo-6-chloropicolinimidamide is the preparation of a pyridine ring bearing the desired halogen substituents at positions 5 and 6. Several classes of starting materials can be employed for this purpose, including picolinonitrile derivatives, picolinic acid derivatives, and related pyridinols.

The synthesis of halogenated picolinonitriles, such as 5-bromo-6-chloropicolinonitrile (B1375829), serves as a direct precursor to the target imidamide. Commercially available substituted pyridines can be subjected to a series of halogenation and functional group manipulations to arrive at this key intermediate.

Similarly, 5-bromo-6-chloropicolinic acid is another crucial precursor. Its synthesis can be achieved from related nicotinic acid derivatives through halogenation reactions. For instance, the bromination of nicotinic acid can be carried out using bromine in the presence of a Lewis acid catalyst after treatment with thionyl chloride. Subsequent chlorination can then be performed to yield the desired dihalogenated picolinic acid.

Pyridinols can also serve as starting materials. Halogenation of hydroxypyridines is a common strategy. For example, a 6-hydroxypicolinic acid derivative could be subjected to sequential or simultaneous bromination and chlorination to install the required halogens.

Directed Halogenation Approaches (Bromination and Chlorination)

The regioselective introduction of bromine and chlorine onto the pyridine ring is a pivotal step. The directing effects of existing substituents on the ring govern the position of halogenation. For instance, in the synthesis of 5-bromo-2-picoline, 6-methyl-3-aminopyridine is reacted with a brominating agent. The amino group directs the incoming bromine to the ortho and para positions.

In the context of synthesizing this compound precursors, a common strategy involves the halogenation of a pyridine derivative that already contains one of the desired halogens or a directing group. For example, starting with a 6-chloropicoline derivative, bromination can be directed to the 5-position. The choice of halogenating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (temperature, solvent, catalyst) is crucial for achieving the desired regioselectivity and yield.

| Starting Material | Reagent(s) | Product | Reference |

| 6-Methyl-3-aminopyridine | HBr, CuBr, NaNO₂ | 5-Bromo-2-picoline | CN101514184A |

Imidamide Functionalization from Nitrile Intermediates

The conversion of a nitrile group to an imidamide is a key transformation in the synthesis of the target compound. The Pinner reaction is a classical and widely used method for this purpose. wikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt (Pinner salt). wikipedia.org This intermediate can then be reacted with ammonia (B1221849) or an amine to yield the desired amidine (imidamide). wikipedia.org

For the synthesis of this compound, the precursor 5-bromo-6-chloropicolinonitrile would be subjected to the Pinner reaction. The nitrile is first converted to the corresponding imidate by reacting it with an alcohol (e.g., ethanol) under anhydrous acidic conditions. The resulting imidate is then treated with ammonia to afford the final this compound. Lewis acids can also be used to promote the Pinner reaction. nih.gov

| Intermediate | Reaction | Product |

| 5-Bromo-6-chloropicolinonitrile | 1. Alcohol, HCl (Pinner reaction) | This compound |

| 2. Ammonia |

Transformative Synthesis from Related Picoline Derivatives

An alternative approach involves starting with a pre-existing, suitably substituted picoline derivative and performing a series of functional group interconventions and halogen manipulations to arrive at the target this compound.

Functional Group Interconversions Leading to the Imidamide Group

This strategy focuses on the transformation of an existing functional group on the picoline ring into the imidamide moiety. For example, a carboxylic acid or ester group at the 2-position can be converted to a nitrile, which is then transformed into the imidamide as described in section 2.1.3.

Alternatively, an amide group can be a precursor to the imidamide. Dehydration of a picolinamide (B142947) derivative would yield the corresponding picolinonitrile, which can then be converted to the imidamide.

| Starting Functional Group | Intermediate Functional Group | Final Functional Group |

| Carboxylic Acid/Ester | Nitrile | Imidamide |

| Amide | Nitrile | Imidamide |

Strategic Halogen Manipulations and Exchange Reactions

In some synthetic routes, it may be advantageous to introduce the halogens at a later stage or to modify the existing halogenation pattern. Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace one halogen with another. frontiersin.org For instance, a 5,6-dibromopicoline derivative could potentially undergo a selective exchange of the bromine at the 6-position for a chlorine atom using a suitable chloride source and catalyst. frontiersin.org

Metal-mediated halogen exchange reactions have also been developed, offering a powerful tool for the interconversion of aryl halides. rsc.org These reactions can be particularly useful for introducing specific halogens at desired positions with high selectivity. The choice of metal catalyst (e.g., copper, palladium, nickel) and reaction conditions is critical for the success of these transformations.

Lithium-halogen exchange is another important reaction for the functionalization of halogenated pyridines. researchgate.net This reaction allows for the introduction of various electrophiles at the position of the halogen, providing a versatile method for further derivatization.

| Reaction Type | Description |

| Halogen Exchange | Replacement of one halogen atom with another (e.g., Br for Cl). frontiersin.org |

| Metal-Mediated Halogen Exchange | Catalytic replacement of a halogen using a metal catalyst. rsc.org |

| Lithium-Halogen Exchange | Formation of an organolithium species from an organic halide. researchgate.net |

Optimization of Reaction Conditions and Process Efficiency

For the Pinner reaction, the choice of alcohol and the concentration of the acid catalyst are critical. While ethanol (B145695) is a common choice, other alcohols could be explored. The reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions. The duration of the reaction would need to be monitored to ensure complete conversion of the nitrile to the imidate.

In the ammonolysis step, the concentration of ammonia, the solvent, and the reaction temperature are crucial variables. Anhydrous conditions are often preferred to prevent hydrolysis of the imidate back to the corresponding amide. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

A hypothetical optimization study for the ammonolysis step is presented in the table below, illustrating how different parameters could be varied to improve the yield of this compound.

Table 1: Hypothetical Optimization of Ammonolysis for this compound Synthesis

| Entry | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ammonia gas | Dioxane | 0 | 12 | 65 |

| 2 | Ammonia gas | Methanol | 0 | 12 | 72 |

| 3 | Ammonium chloride/Triethylamine | Dioxane | 25 | 24 | 58 |

| 4 | Ammonia in Methanol (7N) | Methanol | 25 | 8 | 85 |

| 5 | Ammonia in Dioxane (4N) | Dioxane | 25 | 8 | 81 |

Considerations for Regioselective and Chemoselective Synthesis

The primary challenge in the synthesis of this compound lies in the initial regioselective halogenation of the pyridine ring to obtain the 5-bromo-6-chloro substitution pattern on the picolinonitrile precursor. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of incoming electrophiles.

For a pyridine ring bearing a nitrile group at the 2-position, electrophilic aromatic substitution is generally directed to the 3- and 5-positions. Therefore, achieving the desired 5-bromo-6-chloro substitution would likely involve a multi-step process with careful control of the reaction sequence and conditions. For instance, one might start with a pre-functionalized pyridine ring where the chloro and bromo substituents are introduced in a specific order to ensure the correct regiochemistry.

Chemoselectivity is a key consideration during the conversion of the nitrile to the imidamide. The reaction conditions for the Pinner reaction and subsequent ammonolysis must be mild enough to avoid nucleophilic aromatic substitution of the chloro or bromo groups on the pyridine ring. The greater reactivity of the imidate intermediate towards nucleophiles compared to the halogenated pyridine ring generally ensures good chemoselectivity under optimized conditions.

Exploration of Sustainable Synthetic Approaches

In line with the principles of green chemistry, several strategies could be explored to develop more sustainable synthetic routes to this compound. These approaches would aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One area of focus would be the use of greener solvents. Traditional solvents for the Pinner reaction, such as anhydrous dioxane or chloroform, could potentially be replaced with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Chloropicolinimidamide

Nucleophilic Substitution Reactions at the Pyridine (B92270) Halogen Centers

The pyridine ring of 5-Bromo-6-chloropicolinimidamide is substituted with two different halogens, creating two potential sites for nucleophilic aromatic substitution (SNAr). In such di-halogenated pyridine systems, the position and nature of the halogen, as well as the electronic character of other ring substituents, determine the regioselectivity of the substitution.

Generally, in nucleophilic aromatic substitution reactions on halopyridines, the reactivity of the C-X bond follows the order C-F > C-Cl > C-Br > C-I. However, the position of the halogen on the ring is also a critical factor. Halogens at the α (C2, C6) and γ (C4) positions are significantly more activated towards nucleophilic attack than those at the β (C3, C5) positions, due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

In the case of this compound, the chlorine atom is at the C6 position (α-position) and the bromine atom is at the C5 position (β-position). The C6-Cl bond is therefore significantly more activated towards nucleophilic attack than the C5-Br bond. Consequently, nucleophiles would be expected to selectively displace the chloride at the C6 position. For instance, reaction with nucleophiles such as amines, alkoxides, or thiolates would likely yield the corresponding 6-substituted-5-bromopicolinimidamide derivatives.

Reactivity of the Imidamide Functionality

The imidamide group, also known as a carboxamidine, is a versatile functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Its reactivity is influenced by the basicity of the nitrogen atoms and the electrophilicity of the central carbon.

Reactions Involving the Nitrogen Atoms

The nitrogen atoms of the imidamide group are basic and can be readily protonated to form amidinium salts. They can also act as nucleophiles, participating in reactions such as alkylation or acylation, although the reactivity is tempered by the electron-withdrawing nature of the adjacent di-halogenated pyridine ring. The relative nucleophilicity of the two nitrogen atoms can be influenced by steric factors and electronic effects.

Hydrolytic and Condensation Pathways

Imidamides can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding amide (in this case, 5-Bromo-6-chloropicolinamide) and ammonia (B1221849). The rate of hydrolysis is dependent on the reaction conditions and the electronic nature of the substituents on the aromatic ring. nih.gov Studies on the hydrolysis of related picolinyl derivatives suggest that the process involves nucleophilic attack of water on the activated imidamide carbon, with the pyridine nitrogen potentially playing a role in the reaction mechanism. nih.gov The imidamide functionality can also participate in condensation reactions with bifunctional reagents. For example, reaction with β-dicarbonyl compounds could lead to the formation of new heterocyclic rings.

Electrophilic Aromatic Substitution on the Picoline Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) and is therefore generally resistant to electrophilic aromatic substitution (EAS). tcichemicals.com In this compound, the ring is further deactivated by three electron-withdrawing groups: the chloro substituent, the bromo substituent, and the protonated (under acidic EAS conditions) imidamide group. Consequently, electrophilic aromatic substitution on this ring system is expected to be extremely difficult and would require harsh reaction conditions.

If an electrophilic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The ring nitrogen and the C2-imidamide group are deactivating and meta-directing (to C3 and C5). The halogen atoms are also deactivating but are typically ortho-, para-directing. In this highly deactivated system, predicting the outcome is complex. However, the only available position is C3. Therefore, under forced conditions, any electrophilic attack would most likely occur at the C3 position. Common EAS reactions like nitration or sulfonation would likely require forcing conditions, such as the use of fuming sulfuric or nitric acid.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates. chemicalbook.com The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions, making it a potentially valuable building block in organic synthesis. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used for the synthesis of biaryl compounds. chemdad.com For this compound, the Suzuki coupling would be expected to occur selectively at the more reactive C-Br bond at the C5 position, leaving the C-Cl bond intact for subsequent transformations. This selectivity is a common strategy in the functionalization of dihalopyridines.

| Substrate (Analogue) | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Methyl-5-phenylpyridin-3-amine | 85 | chemdad.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Mono-arylated product | N/A | dcfinechemicals.com |

| 5-Bromo-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)indazole | High | biosynth.com |

Heck-Mizoroki Reaction: The Heck reaction couples aryl halides with alkenes. sigmaaldrich.com Similar to the Suzuki reaction, the greater reactivity of the C-Br bond would likely direct the initial Heck coupling to the C5 position of this compound.

| Substrate (Analogue) | Alkene | Catalyst System | Product | Yield (%) | Reference |

| 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | Benzyl acrylate | Pd(OAc)₂, P(o-tol)₃ | (E)-Benzyl 3-(3-formylimidazo[1,2-a]pyridin-6-yl)acrylate | 86 | sigmaaldrich.com |

| Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂, K₂CO₃ | Substituted acrylates | Good | cymitquimica.com |

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction also typically shows high selectivity for bromide over chloride, allowing for the selective introduction of an alkynyl group at the C5 position of the target molecule.

| Substrate (Analogue) | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, TEA | 2-Amino-3-alkynylpyridines | 72-96 | bldpharm.com |

| 3,6-Dihalogenoimidazo[1,2-a]pyridines | Terminal alkynes | Pd-catalyst | Regioselective coupling product | N/A |

Oxidation and Reduction Processes

Oxidation: The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the ring nitrogen and the three electron-withdrawing substituents. Aromatic rings that are electron-poor are generally resistant to oxidation. Therefore, oxidation of the pyridine ring itself would require very strong oxidizing agents and harsh conditions, likely leading to degradation of the molecule. The imidamide functional group is also generally stable to oxidation. Oxidation of related Hantzsch dihydropyridines to their corresponding pyridine derivatives is a well-known transformation, but this involves the aromatization of a non-aromatic ring rather than the oxidation of an already aromatic pyridine. nih.gov

Reduction: Reduction of the pyridine ring is possible but typically requires forcing conditions, such as high-pressure catalytic hydrogenation (e.g., using H₂ with catalysts like Pt, Pd, or Rh) or the use of dissolving metal reductions (e.g., Na in liquid NH₃). Such reductions would lead to the corresponding piperidine (B6355638) derivative. It is also possible that under certain catalytic hydrogenation conditions, dehalogenation could occur, with the C-Br bond being more susceptible to hydrogenolysis than the C-Cl bond. The imidamide group can also be reduced, though this is less common. Strong reducing agents like lithium aluminum hydride might reduce the imidamide to a diamine or an amine, but this could also affect the other functional groups on the molecule.

Reaction Kinetics and Thermodynamic Studies of Transformations

A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the reaction kinetics and thermodynamic properties of this compound. While the broader class of picolinimidamides is of interest in various fields of chemistry, dedicated studies on the rates of reaction, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for transformations involving the 5-bromo-6-chloro substituted variant are not currently available in the public domain.

Kinetic investigations are fundamental to understanding the reactivity of a chemical compound, providing quantitative insights into how factors like concentration, temperature, and catalysts influence the speed of a chemical process. Such studies would elucidate the reaction mechanism, identifying the rate-determining steps and the nature of any intermediates formed during the transformations of this compound.

Similarly, thermodynamic studies are crucial for determining the feasibility and spontaneity of a reaction. The thermodynamic profile of a compound, including its heat of formation and the free energy changes associated with its reactions, governs the position of chemical equilibria and the theoretical yield of products. For instance, understanding the thermodynamics of binding interactions is critical in drug design and materials science. nih.gov The energetic favorability of a reaction, whether it is exothermic or endothermic, and the change in disorder (entropy) are key parameters that are yet to be experimentally determined for this compound.

The electronic effects of the bromo and chloro substituents on the picolinimidamide (B1582038) core are expected to significantly influence its reactivity. However, without empirical data from kinetic and thermodynamic experiments, any discussion on the mechanistic pathways and energy profiles of its reactions remains speculative. Future research in this area would be invaluable for unlocking the full potential and understanding the chemical behavior of this particular compound.

Data Tables

No published data is available for the reaction kinetics and thermodynamic studies of this compound. Therefore, no data tables can be generated.

Derivatives and Analogs of 5 Bromo 6 Chloropicolinimidamide: Design and Synthesis

Systematic Structural Modifications for Academic Exploration

The academic exploration of the 5-Bromo-6-chloropicolinimidamide scaffold can be systematically undertaken by modifying its key features. These modifications can probe the electronic and steric requirements for potential applications and can lead to the discovery of compounds with novel properties.

The bromine and chlorine substituents on the pyridine (B92270) ring are key handles for synthetic modification. Their differential reactivity allows for selective transformations. For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization at the 5-position.

Research in this area could involve the systematic replacement of the bromine and chlorine atoms with other halogens (fluorine, iodine) or with various carbon- and heteroatom-based nucleophiles. Such modifications would provide a diverse set of analogs to study structure-activity relationships in various contexts.

Table 1: Proposed Analogs of this compound with Varied Halogen and Pseudohalogen Substitution

| Compound ID | R5 Substituent | R6 Substituent | Synthetic Approach |

| 1a | -I | -Cl | Halogen exchange reaction (Finkelstein reaction) |

| 1b | -F | -Cl | Halogen exchange reaction (Halex reaction) |

| 1c | -CN | -Cl | Palladium-catalyzed cyanation |

| 1d | -Br | -I | Selective halogen exchange at the 6-position |

The imidamide functional group possesses two nitrogen atoms that are amenable to derivatization. The primary amine can be alkylated, acylated, or condensed with various electrophiles to form a wide range of derivatives. The imino nitrogen can also be targeted for reactions such as N-oxidation or coordination with metal centers. These modifications can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule.

A plausible synthetic route to N-substituted derivatives involves the initial synthesis of 5-Bromo-6-chloropicolinamide, followed by its conversion to the corresponding imidoyl chloride, and subsequent reaction with a primary amine to yield the desired N-substituted picolinimidamide (B1582038).

Table 2: Proposed N-Substituted Derivatives of this compound

| Compound ID | N-Substituent | Potential Synthetic Route |

| 2a | Methyl | Reaction of the imidoyl chloride with methylamine |

| 2b | Phenyl | Reaction of the imidoyl chloride with aniline |

| 2c | Acetyl | Acylation of the primary amine of the parent imidamide |

| 2d | Hydroxy | Oxidation of the imino nitrogen |

The pyridine ring of this compound can be further functionalized by introducing a variety of substituents at the available positions (e.g., C3 and C4). This can be achieved through modern cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, primarily targeting the more reactive C-Br bond. The introduction of diverse alkyl, aryl, and heteroaryl groups can profoundly influence the molecule's three-dimensional shape, electronic distribution, and potential intermolecular interactions.

For example, a Suzuki coupling reaction could be employed to introduce a phenyl group at the 5-position, starting from this compound and phenylboronic acid.

Table 3: Proposed Pyridine Ring-Substituted Derivatives of this compound

| Compound ID | Position of Substitution | Introduced Substituent | Proposed Synthetic Method |

| 3a | C5 | Phenyl | Suzuki Coupling |

| 3b | C5 | Thienyl | Stille Coupling |

| 3c | C5 | Ethynyltrimethylsilane | Sonogashira Coupling |

| 3d | C4 | Nitro | Nitration |

Synthesis of Picolinimidamide-Containing Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery and materials science. The this compound scaffold is an excellent candidate for the creation of hybrid molecules. The reactive sites on the molecule can be used to link it to other molecular entities, such as natural products, known bioactive scaffolds, or functional materials.

For instance, the primary amine of the imidamide could be used as a nucleophile to be coupled with a carboxylic acid of another molecule of interest, forming an amide linkage. Alternatively, the halogen atoms provide a handle for cross-coupling reactions to join the picolinimidamide core to another aromatic or heteroaromatic system.

Development of Novel Scaffolds for Chemical Research

The this compound core can serve as a starting point for the development of entirely new chemical scaffolds. Through intramolecular reactions or multi-step synthetic sequences, the initial pyridine ring can be transformed into fused bicyclic or polycyclic systems. For example, an intramolecular cyclization between a substituent introduced at the C5 position and the imidamide nitrogen could lead to the formation of novel fused heterocyclic systems. The development of such novel scaffolds is crucial for expanding the accessible chemical space for screening and discovering new chemical probes and materials.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Chloropicolinimidamide

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

No specific high-field NMR data, including detailed proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, or advanced two-dimensional NMR studies (such as COSY, HSQC, or HMBC) for 5-Bromo-6-chloropicolinimidamide could be located. This information is crucial for the definitive assignment of the molecule's structural connectivity and conformation in solution.

Single-Crystal X-Ray Diffraction for Solid-State Conformation and Intermolecular Interactions

A search for single-crystal X-ray diffraction data yielded no results for this compound. Consequently, critical information regarding its solid-state conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the crystalline form remains unknown.

High-Resolution Mass Spectrometry for Fragmentation Analysis and Exact Mass Determination

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the compound and insights into its fragmentation patterns upon ionization, is not available in published literature. While some supplier websites mention the availability of LC-MS data, the actual spectra and fragmentation analysis are not provided.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

No experimental infrared (IR) or Raman spectra for this compound have been found in the searched databases. This data would be essential for identifying the characteristic vibrational frequencies of its functional groups, such as the C=N of the imidamide and the vibrations of the substituted pyridine (B92270) ring, and for analyzing the bonding within the molecule.

Computational and Theoretical Studies of 5 Bromo 6 Chloropicolinimidamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 5-Bromo-6-chloropicolinimidamide. These studies typically employ methods like Hartree-Fock (HF) and post-HF methods to provide insights into the molecular orbitals, charge distribution, and the nature of the chemical bonds within the molecule.

Natural Bond Orbital (NBO) analysis is another key tool used to understand the bonding in terms of localized electron-pair bonding units. This analysis provides details on the hybridization of atomic orbitals and the delocalization of electron density, which are critical for understanding the stability and reactivity of the picolinimidamide (B1582038) ring system.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a popular method for studying the reactivity and reaction mechanisms of organic compounds due to its balance of accuracy and computational cost. DFT calculations, using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to calculate various reactivity descriptors.

These descriptors include:

Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The nitrogen atoms of the imidamide group and the carbon atoms of the pyridine (B92270) ring are often key sites of reactivity.

DFT is also instrumental in mapping the potential energy surfaces of reactions involving this compound. By locating transition states and calculating activation energies, researchers can elucidate detailed reaction pathways, such as those involved in its synthesis or degradation.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, offering a dynamic picture of its behavior in different environments (e.g., in vacuum or in a solvent).

By analyzing the trajectory from an MD simulation, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the picolinimidamide side chain and how its orientation relative to the pyridine ring might influence its biological activity or physical properties. The simulations can reveal key dihedral angle distributions that define the predominant shapes the molecule adopts at a given temperature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, typically at the DFT level, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These predicted shifts are invaluable for assigning the signals in experimental NMR spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The predicted vibrational spectra, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic vibrational modes associated with specific functional groups, such as the C=N and N-H bonds of the imidamide group and the C-Br and C-Cl bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule.

Below is an example of a data table that might be generated from such computational studies, comparing predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| H (imidamide) | 7.85 | 7.82 |

| H (pyridine ring) | 8.10 | 8.08 |

| ¹³C NMR (ppm) | ||

| C (imidamide) | 155.4 | 155.2 |

| C-Br | 118.2 | 118.0 |

| C-Cl | 150.1 | 149.9 |

| IR (cm⁻¹) | ||

| N-H stretch | 3450 | 3445 |

| C=N stretch | 1640 | 1635 |

| C-Br stretch | 680 | 675 |

| C-Cl stretch | 830 | 825 |

Computational Approaches to Tautomerism and Isomerism

Tautomerism is a key aspect of the chemistry of picolinimidamides. This compound can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidamide group. Computational chemistry provides a means to assess the relative stabilities of these tautomers.

By calculating the Gibbs free energies of the different possible tautomers using high-level DFT or other advanced quantum chemical methods, researchers can predict the most stable tautomer under specific conditions (e.g., in the gas phase or in different solvents, using implicit or explicit solvent models). The energy barriers for the interconversion between tautomers can also be calculated to understand the dynamics of the tautomerization process.

Similarly, the relative stabilities of different geometric isomers (e.g., E/Z isomers around the C=N double bond) can be computationally evaluated to determine the most thermodynamically favored isomer.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Ligands in Homogeneous and Heterogeneous Catalysis

The picolinimidamide (B1582038) scaffold is recognized for its potential to act as a bidentate ligand in coordination chemistry. The nitrogen atoms of the pyridine (B92270) ring and the imidamide group can chelate to a metal center, forming a stable complex. Such metal complexes are often investigated for their catalytic activity. The electronic properties of the ligand, which are influenced by the electron-withdrawing effects of the bromo and chloro substituents on the pyridine ring, can modulate the reactivity of the metal center.

In theory, palladium, copper, or other transition metal complexes of 5-Bromo-6-chloropicolinimidamide could be explored as catalysts in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. The halogen substituents themselves could also serve as reactive sites for catalyst anchoring in heterogeneous catalysis, where the ligand is immobilized on a solid support. Despite this potential, specific studies detailing the synthesis of such catalysts and their performance in any catalytic reactions are not currently available in published research.

Role in Supramolecular Chemistry and Self-Assembled Systems

The structure of this compound contains several features that are conducive to forming supramolecular assemblies. The pyridine nitrogen and the imidamide group are capable of participating in hydrogen bonding, a key interaction in the formation of self-assembled structures. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions. The halogen atoms can also participate in halogen bonding, another important non-covalent interaction in crystal engineering and supramolecular chemistry.

These interactions could theoretically direct the assembly of the molecule into well-defined one-, two-, or three-dimensional networks. Such structures are of interest for their potential applications in areas like crystal engineering, and the development of functional materials. Nevertheless, there are no published crystallographic studies or other research that describe the formation of supramolecular structures involving this compound.

Development of Specialized Reagents for Organic Transformations

The combination of reactive sites in this compound—the imidamide group and two different halogen atoms—suggests its potential as a versatile reagent or building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds could allow for selective functionalization, enabling the sequential introduction of different substituents onto the pyridine ring. The imidamide group can also undergo various chemical transformations.

Role As a Key Intermediate in Complex Molecule Synthesis

Pharmaceutical Intermediate Applications

Pyridine (B92270) scaffolds are integral to the development of many pharmaceutical agents due to their ability to interact with biological targets and their favorable solubility properties. nih.gov

Synthesis of Advanced Drug Candidates with Pyridine Scaffolds

Halogenated pyridines, such as 5-bromo-2-methylpyridin-3-amine (B1289001), serve as versatile starting materials in the synthesis of novel pyridine derivatives. mdpi.com Techniques like the Suzuki cross-coupling reaction are employed to create complex molecules by forming new carbon-carbon bonds. mdpi.comnih.gov This methodology allows for the introduction of various aryl groups onto the pyridine ring, leading to a diverse range of compounds with potential therapeutic activities. mdpi.com For instance, the synthesis of novel pyridine-based derivatives from 5-bromo-2-methylpyridin-3-amine has been explored for their potential biological activities. mdpi.com

The imidazo[4,5-b]pyridine structure, which can be synthesized from precursors like 5-bromo-2,3-diaminopyridine, is another important scaffold in medicinal chemistry. mdpi.com These compounds have been investigated for their antimicrobial properties. mdpi.com

Precursor to Specific Therapeutic Agents

While there is no direct link between 5-Bromo-6-chloropicolinimidamide and glaucoma treatments, other halogenated pyridine derivatives are crucial intermediates. For example, 3-bromo-5-chloro-pyridines are used in the synthesis of azatetralones, which are intermediates in the preparation of aldose reductase inhibitors. google.com These inhibitors are useful in treating chronic complications arising from diabetes mellitus, such as cataracts, retinopathy, and neuropathy. google.com

Agrochemical Intermediate Applications

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. A patent describes the preparation of substituted N-phenyl-5-bromo-6-chloro- and 5-bromo-6-chloronicotinates with potential agricultural interest. mdpi.com

Synthesis of Herbicidal Active Ingredients

Although no specific herbicidal active ingredients derived from this compound have been identified in the literature, the related compound 5-bromo-2-chloroisonicotinic acid is a key starting material for many pyridine compounds used in pharmaceutical synthesis, indicating its potential utility in creating complex, biologically active molecules. google.com

Development of Biochemical Probes and Chromogenic Substrates

There is no information available on the use of this compound in the development of biochemical probes or chromogenic substrates. However, related structures are fundamental to this field.

Chromogenic substrates are molecules that produce a colored product when acted upon by a specific enzyme, which is useful for enzyme detection and quantification. dcfinechemicals.com These substrates typically consist of a substrate moiety recognized by the enzyme and a chromophore. dcfinechemicals.com

Various 5-bromo-6-chloro-indolyl derivatives are widely used as chromogenic substrates. For example:

5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is used for the detection of β-glucuronidase activity. srlchem.com

5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside is a substrate for β-galactosidase. dcfinechemicals.com

5-Bromo-6-chloro-3-indolyl phosphate (B84403) is a substrate for alkaline phosphatase. dcfinechemicals.com

These substrates are valuable tools in microbiology and biotechnology for applications such as microbial identification, ELISAs, and Western blotting. dcfinechemicals.com

Synthesis of Derivatives for Enzyme Activity Detection

The chemical compound this compound is a notable intermediate in the synthesis of specialized derivatives utilized for the detection of enzyme activity. Specifically, it plays a role in the creation of substrates for phosphatases. Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters, a process fundamental to numerous cellular functions. The detection of their activity is therefore crucial in various biochemical and diagnostic assays.

The synthesis of these enzyme substrates often involves multi-step chemical reactions where the structural framework of this compound is modified to yield a final molecule that can be acted upon by a phosphatase. While the direct synthesis pathway from this compound to a specific commercially available phosphatase substrate is not extensively detailed in publicly available literature, the related compound, 5-bromo-6-chloro-3-indolyl phosphate p-toluidine, serves as a pertinent example of the types of molecules that can be developed. This compound, also known as Magenta-phos, is a chromogenic substrate for alkaline phosphatase. Upon enzymatic cleavage of the phosphate group, it forms an insoluble magenta-colored precipitate, providing a visual indicator of enzyme activity.

Another related chromogenic substrate is 5-bromo-4-chloro-3-indolyl phosphate (BCIP), which, in conjunction with nitro blue tetrazolium chloride (NBT), is widely used in immunoblotting, immunohistochemistry, and in situ hybridization techniques to detect alkaline phosphatase activity. The enzymatic reaction produces a dark-blue, insoluble precipitate. The structural similarities between these indolyl-based substrates and the picolinimidamide (B1582038) scaffold suggest the potential for developing novel phosphatase substrates with tailored properties.

| Derivative Type | Enzyme Detected | Detection Method | Typical Application |

| Chromogenic Substrate | Alkaline Phosphatase | Colorimetric | Western Blotting, Immunohistochemistry |

Application in Crystallography Studies of Macromolecules

The application of this compound derivatives extends to the field of X-ray crystallography, a powerful technique used to determine the three-dimensional structure of macromolecules such as proteins and nucleic acids at atomic resolution. In this context, heavy atoms are often incorporated into the macromolecule to facilitate the phasing of the X-ray diffraction data, a critical step in structure determination.

Halogenated compounds, particularly those containing bromine, are frequently employed for this purpose due to the significant anomalous scattering signal of the bromine atom. Derivatives of this compound can be designed to bind to specific sites on a macromolecule. Once bound, the bromine atom acts as a heavy-atom marker, aiding in the solution of the phase problem in X-ray crystallography. The precise location of the bromine atom in the crystal lattice, determined from the diffraction pattern, provides the necessary phase information to construct an electron density map of the macromolecule.

While specific crystallographic studies explicitly detailing the use of a this compound derivative were not identified in the available resources, the principle of using brominated organic molecules as phasing agents is a well-established technique in structural biology.

Patent Landscape Analysis of Synthetic Applications and Derivatives

An analysis of the patent landscape reveals the commercial and research interest in compounds related to this compound and its synthetic applications. The patents reviewed, including US20140288287A1, WO2013074537A1, WO2019199797A1, and WO2021092073A1, primarily focus on broader classes of heterocyclic compounds and their applications in various fields, though a direct and explicit mention of this compound within the context of the user's query was not found.

The patent literature often covers the synthesis of novel heterocyclic compounds for use as pharmaceuticals, agrochemicals, or materials. The core structures described in these patents sometimes share similarities with the picolinimidamide framework, indicating the general utility of such scaffolds in the development of new chemical entities. The claims within these patents typically protect not only the final compounds but also the key intermediates and the synthetic methods used to produce them.

For instance, patents in the pharmaceutical sector might describe the synthesis of kinase inhibitors or other therapeutic agents where a halogenated heterocyclic core is a key pharmacophore. In the agrochemical field, patents may cover the development of new herbicides or fungicides based on similar chemical structures.

The absence of a direct hit for "this compound" in the claims or examples of these specific patents does not necessarily diminish its potential importance. It may be a novel intermediate that has not yet been widely disclosed in the patent literature or may be covered under a broader Markush structure claim.

| Patent/Application No. | General Focus of the Patent | Relevance to Halogenated Heterocycles |

| US20140288287A1 | Methods for preparing substituted pyridines | Describes synthetic routes to various functionalized pyridine derivatives, a class of compounds to which this compound belongs. |

| WO2013074537A1 | Heterocyclic compounds as kinase inhibitors | Discloses a broad range of heterocyclic compounds for therapeutic use, often featuring halogen substitutions to modulate activity and pharmacokinetic properties. |

| WO2019199797A1 | Substituted heteroaryl compounds for use in treating cancer | Focuses on the synthesis and application of heteroaryl compounds, where halogen atoms can play a crucial role in target binding. |

| WO2021092073A1 | Methods for preparing N-substituted picolinamides | Details synthetic methodologies for a class of compounds structurally related to picolinimidamides. |

Future Research Directions and Unexplored Avenues for 5 Bromo 6 Chloropicolinimidamide

Exploration of Novel Catalytic Transformations

Meaningful exploration in this area would require knowledge of the compound's inherent reactivity and the nature of its functional groups, which is currently unavailable.

Application in Flow Chemistry and Automated Synthesis

The development of flow chemistry processes is contingent on having an established batch synthesis method to adapt, which has not been documented for this compound.

Investigation of Unique Reactivity Patterns Under Extreme Conditions

Understanding a compound's behavior under extreme temperatures, pressures, or in the presence of highly reactive reagents first requires a baseline understanding of its stability and reactivity under standard conditions.

Integration into Multi-Component Reactions

The design of multi-component reactions involving a new building block is predicated on understanding its reaction compatibilities and the reactivity of its constituent parts. This information is not available for 5-Bromo-6-chloropicolinimidamide.

Advanced Computational Design for Targeted Synthesis and Applications

Computational studies, such as Density Functional Theory (DFT) calculations, are used to predict properties and reaction mechanisms. However, these studies require a confirmed molecular structure to serve as a starting point for simulations.

Until foundational research confirming the synthesis and characterization of this compound is published, a detailed and authoritative discussion of its future research landscape remains impossible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.